Product packaging for Lamellarin alpha 20-sulfate(Cat. No.:)

Lamellarin alpha 20-sulfate

Cat. No.: B1264812
M. Wt: 615.5 g/mol
InChI Key: XFFQTURHMBFHKK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lamellarin alpha 20-sulfate is a cell-impenetrable marine alkaloid isolated from ascidians, recognized as a significant inhibitor of HIV-1 integrase. It demonstrates a unique dual mechanism of action, initially identified for its ability to inhibit the strand transfer activity of HIV-1 integrase, a key enzyme in the viral replication cycle . Further research has revealed that it also possesses a novel activity at the viral entry step, potentially by suppressing HIV-1 Env-mediated cell-cell fusion, making it a valuable tool for studying early stages of infection . Its antiviral action extends beyond HIV-1; recent studies show it is effective against pseudotyped viral particles bearing the envelope glycoproteins of emerging viruses such as Ebola virus and SARS-CoV-2 . The compound's mechanism against these viruses appears to be specific to events after endocytosis, likely interfering with conformational changes of the glycoprotein in the acidic environment of endosomes . The pentacyclic lamellarin core and the sulfate group at the 20-position are both essential for its anti-HIV-1 activity, while non-sulfated analogues or those with a ring-opened structure are inactive . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H22NNaO11S B1264812 Lamellarin alpha 20-sulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H22NNaO11S

Molecular Weight

615.5 g/mol

IUPAC Name

sodium;[12-(3-hydroxy-4-methoxyphenyl)-8,16,17-trimethoxy-3-oxo-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-7-yl] sulfate

InChI

InChI=1S/C29H23NO11S.Na/c1-36-19-6-5-15(9-18(19)31)25-26-17-12-23(39-4)24(41-42(33,34)35)13-20(17)40-29(32)28(26)30-8-7-14-10-21(37-2)22(38-3)11-16(14)27(25)30;/h5-13,31H,1-4H3,(H,33,34,35);/q;+1/p-1

InChI Key

XFFQTURHMBFHKK-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)OS(=O)(=O)[O-])OC)OC)OC)O.[Na+]

Synonyms

lamellarin alpha 20-sulfate

Origin of Product

United States

Isolation and Structural Elucidation Methodologies for Lamellarin Alpha 20 Sulfate

Natural Sources and Geographic Distribution of Producer Organisms

Lamellarin alpha 20-sulfate is a natural product isolated from marine invertebrates, particularly ascidians, which are also known as tunicates. nih.gov The identification of this compound has been reported from geographically diverse marine environments, indicating a widespread, though specific, distribution of the producing organisms.

One of the initial isolations of this compound was from an unidentified ascidian collected from the Arabian Sea coast of India. nih.govresearchgate.net Further research has identified other sulfated lamellarins from the Pacific tunicate Didemnum ternerratum, collected from the waters of the Kingdom of Tonga. nih.govgriffith.edu.au The broader family of lamellarins has been isolated from a variety of marine organisms including prosobranch molluscs, other ascidian species such as Didemnum chartaceum from the Great Barrier Reef in Australia and the Republic of the Seychelles, and sponges. nih.govmdpi.com The diversity of the organisms that produce these compounds suggests a possible microbial origin for their biosynthesis. nih.gov

Below is a table summarizing the natural sources and geographic locations of this compound and related compounds.

Compound NameNatural SourceGeographic Location
This compoundUnidentified ascidianArabian Sea coast of India
Lamellarin sulfates (various)Didemnum ternerratum (Pacific tunicate)Kingdom of Tonga
Lamellarins A–DLamellaria sp. (marine prosobranch mollusc)Palau
Lamellarins E–HDidemnum chartaceum (didemnid ascidian)Republic of the Seychelles
Lamellarins I–M, N (triacetate)Didemnum sp. (colonial ascidian)Great Barrier Reef, Australia
Lamellarins O, P, Q, RDendrilla cactos (marine sponge)Southern Australia
Lamellarin Z and various sulfated lamellarinsDidemnum chartaceumAustralian Great Barrier Reef

Advanced Spectroscopic Techniques for Planar Structure Elucidation

The determination of the planar structure of this compound is accomplished through the use of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and chemical environment of its atoms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of lamellarins. Both proton (¹H) and carbon-13 (¹³C) NMR data are crucial for establishing the carbon-hydrogen framework of the molecule. nih.govnii.ac.jp These one-dimensional NMR experiments provide information about the chemical shifts and coupling constants of the protons and the chemical shifts of the carbon atoms, which helps in identifying the different functional groups and their immediate electronic environment.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to piece together the full planar structure. These experiments reveal correlations between protons and carbons, allowing for the unambiguous assignment of the complex polycyclic core of the lamellarin skeleton.

Mass Spectrometry (MS)

Mass spectrometry (MS) is another critical tool for the structural analysis of this compound. High-resolution mass spectrometry, such as high-resolution fast atom bombardment (FAB) mass measurement, provides the accurate mass of the molecule, which is used to determine its elemental composition and molecular formula. nih.gov This information is fundamental in the initial stages of structure elucidation. Fragmentation patterns observed in the mass spectrum can also offer clues about the structural components of the molecule.

Determination of Absolute Configuration for Atropisomeric Analogues

Lamellarins can exhibit atropisomerism, a type of axial chirality arising from restricted rotation around a single bond. wikipedia.org Determining the absolute configuration of these stable rotational isomers is a significant challenge that requires specialized chiroptical techniques and computational analysis.

Experimental Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful experimental method used to determine the absolute configuration of chiral molecules, including atropisomers. nih.govgriffith.edu.au ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the three-dimensional arrangement of the atoms. encyclopedia.pub

For lamellarin atropisomers, the experimental ECD spectrum is recorded and then compared with the theoretically calculated spectra for the possible enantiomers. A close match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration. nih.govgriffith.edu.au

Computational Approaches for Energetic Barriers to Racemization

In addition to determining the absolute configuration, it is important to understand the rotational stability of atropisomers. Computational methods are employed to calculate the energetic barriers to racemization, which is the process of interconversion between the enantiomers. nih.govgriffith.edu.au These calculations, often using density functional theory (DFT), model the rotational pathway around the chiral axis and identify the transition state energy. ru.nl

A high energetic barrier indicates that the atropisomers are stereochemically stable and can be isolated as separate enantiomers at room temperature. nih.gov This computational analysis complements the experimental data and provides a deeper understanding of the conformational dynamics of these complex natural products.

Chemical Synthesis and Analogues of Lamellarin Alpha 20 Sulfate

Total Synthesis Strategies for the Lamellarin Alpha Core

The synthesis of the pentacyclic core of lamellarin alpha is a significant challenge, requiring the regioselective assembly of multiple aromatic and heterocyclic rings. Various strategies have been developed, often centered around the construction of the central pyrrole (B145914) ring. researchgate.net

Both convergent and divergent strategies have been successfully applied to the synthesis of lamellarins.

Convergent synthesis involves the independent preparation of key fragments of the molecule, which are then coupled together in the later stages. This approach is often efficient as it allows for the parallel synthesis of complex intermediates. For example, a convergent total synthesis of lamellarin K, a related compound, was achieved by coupling a dihydroisoquinolinium salt precursor to form the core pyrrole ring in a key intramolecular cycloaddition step. monash.edu Other convergent approaches utilize sequential cross-coupling reactions to build the diarylpyrrole core before constructing the remaining rings. nih.govrsc.org

Divergent synthesis employs a common intermediate that can be elaborated into several different target molecules. This is particularly useful for producing a library of analogues for biological testing. A notable divergent synthesis produced lamellarin α, lamellarin α 13-sulfate, lamellarin α 20-sulfate, and lamellarin α 13,20-disulfate from a common, differentially protected precursor. mdpi.comnih.gov This strategy allows for flexibility in the final steps, enabling the selective introduction or modification of functional groups like sulfates.

The construction of the lamellarin alpha core relies on a sequence of powerful chemical reactions to form the requisite carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental to many lamellarin syntheses. mdpi.commdpi.com They are used to form the crucial biaryl linkages and to assemble the highly substituted 3,4-diarylpyrrole core. nih.gov Syntheses often involve multiple, sequential Suzuki couplings to introduce the different aryl groups in a controlled manner. mdpi.comnih.gov

Cyclocondensation : The formation of the central pyrrole ring is a critical step. The Hinsberg reaction, a type of cyclocondensation, has been used to construct this core component. nih.govnii.ac.jp Another approach involves the Barton-Zard reaction to create the pyrrole ring. rsc.org

Lactonization : The formation of the lactone (the coumarin (B35378) moiety) that constitutes one of the pentacyclic system's rings is another key transformation. This is often achieved through acid-catalyzed cyclization of a precursor carboxylic acid or ester. mdpi.comnih.gov

Oxidative Cyclization : In many synthetic routes, an oxidative cyclization step is employed to form one of the heterocyclic rings. Reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) are used to facilitate this transformation, which typically forms the dihydroisoquinoline portion of the molecule. mdpi.comnih.govrsc.org This is often followed by an oxidation step, for instance using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to aromatize the newly formed ring. mdpi.comnih.gov

Deprotection : Throughout the synthesis, protecting groups are used to mask reactive functional groups, such as phenols, to ensure that reactions occur at the desired positions. The final stages of the synthesis invariably involve deprotection steps to reveal the free hydroxyl groups of the natural product. Common reagents for cleaving ether protecting groups include boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃). mdpi.comnih.gov

A representative sequence for constructing the lamellarin core is outlined in the table below.

StepTransformation TypeDescriptionKey Reagents
1Pyrrole SynthesisConstruction of the central substituted pyrrole ring.Hinsberg or Barton-Zard reaction conditions
2Sequential Cross-CouplingStepwise addition of aryl groups to the pyrrole core.Aryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄)
3Lactone FormationCyclization to form the coumarin ring system.Strong acid (e.g., HCl)
4Oxidative CyclizationFormation of the dihydroisoquinoline ring.PIFA
5AromatizationDehydrogenation to form the isoquinoline (B145761) ring.DDQ
6DeprotectionRemoval of protecting groups to yield the final core.BCl₃ or BBr₃

Synthetic Approaches to Sulfated Lamellarin Analogues

The sulfate (B86663) groups on lamellarins are critical for some of their biological activities, making the synthesis of these sulfated analogues an important goal. mdpi.com

The synthesis of lamellarin alpha 13-sulfate and the corresponding 13,20-disulfate has been achieved as part of divergent synthetic strategies. mdpi.com Starting from a common intermediate with the 13- and 20-hydroxyl groups differentially protected, chemists can selectively unmask one or both hydroxyls for sulfation.

Achieving regioselective sulfation—the ability to add a sulfate group to a specific hydroxyl group in the presence of others—is paramount for synthesizing monosulfated analogues like lamellarin alpha 20-sulfate. The key strategy is the use of orthogonal protecting groups. mdpi.com

In the first total synthesis of lamellarin α 20-sulfate, the 13-OH group was protected as an isopropyl ether (Oi-Pr), while the 20-OH group was protected as a benzyl (B1604629) ether (OBn). nii.ac.jp These two groups can be removed under different conditions. The benzyl group can be selectively cleaved by hydrogenolysis, exposing the 20-OH for sulfation. The sulfation is often carried out using a reagent like 2,2,2-trichloroethyl chlorosulfate. mdpi.comnih.gov This forms a stable sulfate triester, which can be reductively cleaved in a final step (e.g., with zinc dust) to give the desired sodium sulfate salt after ion exchange. nih.gov Following sulfation at the 20-position, the isopropyl group at the 13-position can be removed with a Lewis acid like BCl₃ to yield the final product. nii.ac.jpnih.gov This differential protection strategy ensures that sulfation occurs only at the desired C-20 position. researchgate.netmdpi.com

Role of Protecting Groups in Differential Functionalization

The synthesis of lamellarin α 20-sulfate and its analogues is a complex undertaking that necessitates a sophisticated strategy for the selective modification of multiple reactive sites. A key element of this strategy is the use of protecting groups to temporarily mask certain functional groups, thereby allowing for chemical transformations to be carried out at other positions of the molecule. The differential functionalization of the hydroxyl groups on the lamellarin core is a testament to the power of orthogonal protecting group strategies.

In the synthesis of lamellarin α 20-sulfate, the strategic deployment of different protecting groups for the various hydroxyl moieties is crucial. For instance, in a common synthetic route, the hydroxyl group at the 13-position is protected as an isopropyl ether, while the hydroxyl group at the 20-position is protected as a benzyl ether. This differential protection is foundational for the regioselective introduction of the sulfate group at the 20-position.

The choice of these protecting groups is deliberate and based on their distinct chemical stabilities and the specific conditions required for their removal. This concept is known as orthogonality, where one protecting group can be removed in the presence of another without affecting it. The benzyl ether at the 20-position can be selectively cleaved through hydrogenolysis, a reaction that does not affect the isopropyl ether at the 13-position. Once the 20-hydroxyl group is unmasked, it can be sulfated. Subsequently, the isopropyl group at the 13-position can be removed using a Lewis acid such as boron trichloride (BCl₃), which does not interfere with the newly installed sulfate group.

Another protecting group that has been employed in the synthesis of lamellarin analogues is the methoxymethyl (MOM) ether. The MOM group offers a different set of conditions for its removal, typically acidic hydrolysis, further expanding the synthetic chemist's toolkit for differential functionalization. The successful synthesis of lamellarin α 20-sulfate hinges on the careful orchestration of these protection and deprotection steps, ensuring that the desired chemical modifications occur at the intended positions with high selectivity and yield.

Structure-Activity Relationship (SAR) Studies in Synthetic Modifications

The synthesis of analogues of lamellarin α 20-sulfate has been instrumental in elucidating the structural features that are critical for its biological activity. By systematically modifying different parts of the molecule, researchers have been able to probe the interactions of these compounds with their molecular targets and establish a comprehensive structure-activity relationship (SAR).

Significance of the Sulfate Moiety on Bioactivity Profiles

One of the most striking findings from SAR studies of lamellarin α 20-sulfate is the absolute requirement of the sulfate group for its anti-HIV-1 activity. nih.govmdpi.com The non-sulfated parent compound, lamellarin α, is devoid of this inhibitory activity. nih.govnih.gov This underscores the critical role of the negatively charged sulfate moiety in the interaction with its biological target, which is believed to be the HIV-1 integrase enzyme. nih.gov

The following table summarizes the inhibitory activities of lamellarin α 20-sulfate and related compounds against HIV-1 integrase and in cell culture.

CompoundTargetIC₅₀
Lamellarin α 20-sulfateHIV-1 Integrase (Terminal Cleavage)16 µM nii.ac.jp
Lamellarin α 20-sulfateHIV-1 Integrase (Strand Transfer)22 µM nih.gov
Lamellarin α 20-sulfateHIV-1 in cell culture8 µM nih.gov
Lamellarin αHIV-1 IntegraseInactive nih.gov

Impact of Core Skeleton and Substituent Variations on Molecular Target Interactions

Beyond the pivotal role of the sulfate group, SAR studies have also shed light on the importance of the core polycyclic skeleton of the lamellarins. Analogues in which the pentacyclic core has been opened up, referred to as ring-opened analogues, have been found to be inactive, even when they possess a sulfate group. nih.gov This indicates that the rigid, planar structure of the lamellarin core is essential for presenting the key pharmacophoric elements in the correct spatial orientation for effective binding to the molecular target.

Variations in the substituents on the aromatic rings of the lamellarin core also have a profound impact on bioactivity. For instance, lamellarin H, which differs from lamellarin α in its hydroxylation pattern, is a more potent inhibitor of HIV-1 integrase but lacks the selectivity of lamellarin α 20-sulfate. nih.gov This highlights a delicate balance between potency and specificity that can be modulated by subtle changes in the substitution pattern.

The exploration of a wide range of synthetic and natural lamellarin analogues has revealed that the nature and position of various substituents, including methoxy (B1213986) and hydroxyl groups, can influence not only the primary anti-HIV activity but also other biological properties such as cytotoxicity. nih.gov For example, while the sulfated derivatives of lamellarin α exhibit potent anti-HIV activity, they show very limited cell uptake and, consequently, low cytotoxicity. mdpi.comresearchgate.net This favorable therapeutic index is a highly desirable characteristic for any potential drug candidate.

Biological Activities and Molecular Mechanisms of Lamellarin Alpha 20 Sulfate

Antiviral Activity

Lamellarin alpha 20-sulfate, a marine alkaloid, demonstrates notable antiviral properties. nih.gov Its mechanism of action has been a subject of significant research, particularly its effects against various enveloped viruses.

Selective Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1)

This compound has been identified as a selective inhibitor of HIV-1. nih.govresearchgate.net This inhibitory effect is observed during the early stages of the HIV replication cycle. nih.govacs.org Studies have shown that the presence of a sulfate (B86663) group is crucial for its anti-HIV-1 activity. researchgate.netnih.govmdpi.com Non-sulfated lamellarin α, for instance, does not show any inhibition of HIV-1 vector infection. nih.gov Furthermore, research indicates that lamellarin sulfates may also act at the viral entry step of HIV-1 replication, in addition to their known role as integrase inhibitors. nih.gov

The compound's inhibitory action is not solely dependent on the HIV envelope, as demonstrated by its effectiveness against an HIV-based retroviral vector with a different viral envelope. nih.govacs.org This suggests a target within the viral core or a cellular component essential for early-stage replication. Single-round infection tests have confirmed that this compound acts on the early steps of HIV replication and not on viral assembly or budding. nih.govacs.org

Mechanism of HIV-1 Integrase Inhibition

A key target of this compound is the HIV-1 integrase, an enzyme essential for the integration of the viral DNA into the host cell's genome. nih.govacs.orgnih.gov The inhibition of this enzyme is a critical aspect of the compound's anti-HIV-1 activity. nih.govresearchgate.net

Inhibition of Integrase Terminal Cleavage Activity

This compound has been shown to inhibit the terminal cleavage activity of HIV-1 integrase. mdpi.comacs.orgnii.ac.jp This process, also known as 3'-processing, is the first catalytic step performed by integrase, where it removes a dinucleotide from each 3' end of the viral DNA. The IC₅₀ value for the inhibition of terminal cleavage activity has been reported to be 16 μM. mdpi.comacs.orgnii.ac.jpacs.orgnii.ac.jp

Inhibition of Integrase Strand Transfer Activity

Following terminal cleavage, integrase catalyzes the strand transfer reaction, inserting the processed viral DNA into the host chromosome. This compound also effectively inhibits this strand transfer step. mdpi.comacs.orgnii.ac.jp The reported IC₅₀ value for the inhibition of the strand transfer activity is 22 μM. mdpi.comacs.orgnii.ac.jpacs.orgnii.ac.jp

Binding Site Analysis on Integrase Protein

To understand the interaction between this compound and HIV-1 integrase, studies have been conducted using deletion mutants of the enzyme. nih.govacs.org Research has shown that while the compound can inhibit the isolated catalytic domain of integrase, the inhibition is weaker compared to its effect on the full-length protein. nih.govacs.orgacs.org For example, the IC₅₀ for inhibition of disintegration by the full-length protein was 7 μM, whereas for the isolated catalytic domain, it was significantly higher at 64 μM. acs.org This suggests that this compound may bind to a site that involves multiple domains of the integrase protein, leading to more potent inhibition. nih.govacs.orgacs.org

Molecular Docking and Computational Elucidation of Binding Interactions

Molecular docking studies have provided further insights into the binding of lamellarin analogues to the HIV-1 integrase strand transfer complex. researchgate.netnih.gov These computational analyses suggest that hydrogen bond interactions with key amino acid residues are crucial for the inhibitory activity. nih.gov Specifically, interactions with residues such as Glu92 have been identified as important for binding. researchgate.netnih.gov Additionally, π-π stacking interactions with DNA bases are thought to contribute to the stabilization of the inhibitor-enzyme complex and influence the strand transfer activity. researchgate.net

Data Tables

Table 1: Inhibitory Activity of this compound on HIV-1 Integrase

ActivityIC₅₀ (μM)
Terminal Cleavage16 mdpi.comacs.orgnii.ac.jpacs.orgnii.ac.jp
Strand Transfer22 mdpi.comacs.orgnii.ac.jpacs.orgnii.ac.jp
Disintegration (full-length integrase)7 acs.org
Disintegration (catalytic domain)64 acs.org
Effects on HIV-1 Replication in Cell Culture Models

This compound, a marine alkaloid, has demonstrated notable inhibitory effects on Human Immunodeficiency Virus type 1 (HIV-1) in cellular models. nih.govacs.orgmdpi.com Its mechanism of action is distinct, targeting crucial early phases of the viral life cycle.

Research has consistently shown that this compound acts on the early stages of HIV-1 replication. nih.govacs.orgacs.org Studies using single-step cell-based assays, such as the MAGI (multinuclear activation of a galactosidase indicator) assay, confirmed its role in preventing the establishment of a productive infection from the outset. nih.govdatapdf.com The primary molecular target identified for this activity is the HIV-1 integrase (IN) enzyme. nih.govmdpi.comebi.ac.uknii.ac.jp

HIV-1 integrase is essential for the virus as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication. nii.ac.jp this compound has been shown to inhibit two key catalytic activities of the integrase enzyme: the 3'-end processing (terminal cleavage) and the strand transfer reaction. mdpi.comnii.ac.jp The compound was also found to be active against authentic HIV-1 replication intermediates isolated from infected cells, further validating its role as an integrase inhibitor. nih.govacs.orgacs.org The sulfate group on the lamellarin core structure is considered critical for this anti-integrase activity. mdpi.comnii.ac.jp

Table 1: Inhibitory Activity of this compound against HIV-1 Integrase

Activity Assessed Target IC50 Value Source
HIV-1 Replication Wild-type HIV-1 in MAGI assay 8 µM mdpi.comdatapdf.com
Terminal Cleavage Purified HIV-1 Integrase 16 µM mdpi.comnii.ac.jp
Strand Transfer Purified HIV-1 Integrase 22 µM mdpi.comnii.ac.jp
Disintegration Full-length HIV-1 Integrase 7 µM acs.org
Disintegration Isolated Catalytic Domain of Integrase 64 µM acs.org

To pinpoint the specific target of this compound, studies have differentiated its action from other potential viral targets. While some findings suggest it can suppress HIV-1 Env-mediated cell-cell fusion, indicating a possible role at the viral entry step, experiments have shown that the HIV envelope is not its sole target. nih.govacs.orgnih.gov This was demonstrated by testing its activity against an HIV-based retroviral vector that was engineered to carry a different viral envelope. nih.govacs.org The observation that inhibition still occurred confirmed that its mechanism extends beyond interacting with the HIV envelope protein. nih.govacs.org

Furthermore, the use of single-round infection assays in research effectively rules out any activity against the later stages of the viral life cycle, such as viral assembly or budding. nih.govacs.orgdatapdf.com These assays monitor the replication cycle from infection through the expression of a marker gene from the integrated provirus, meaning that any observed inhibition must occur before these final steps. datapdf.com

Activity Against Emerging Enveloped RNA Viruses

The antiviral spectrum of this compound extends beyond HIV-1 to include other emerging enveloped RNA viruses. nih.gov It has shown a unique mode of action against viruses that utilize an endocytotic pathway for infection. nih.govnih.gov

This compound has been shown to inhibit infection by retroviral vectors pseudotyped with the envelope glycoproteins of other significant pathogens, including Ebola virus and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govnih.govresearchgate.netmdpi.com This indicates that the compound can interfere with the function of these distinct viral glycoproteins, which are responsible for mediating entry into host cells. nih.gov The inhibitory effect was observed to be dose-dependent. nih.gov Interestingly, its inhibitory activity is specific, as it did not affect cells inoculated with vectors pseudotyped with the vesicular stomatitis virus (VSV) glycoprotein (B1211001). nih.gov

Crucially, the antiviral activity of this compound against these pseudotyped viruses is independent of the retroviral Gag-Pol proteins that form the core of the vector. nih.govnih.govmdpi.comresearchgate.net This was conclusively demonstrated in experiments using an Ebola virus-pseudotyped murine leukemia virus (MLV) vector, which contains different Gag-Pol proteins from the HIV-1 vector. nih.gov The compound effectively inhibited the MLV-based vector, confirming that its target is the viral envelope glycoprotein and its role in entry, not the internal proteins of the retroviral vector itself. nih.gov

Table 2: Antiviral Activity against Pseudotyped Viruses

Virus (Pseudotyped Vector) Target Cells Observation Source
Ebola virus-pseudotyped HIV-1 vector Human 293T cells Infection inhibited nih.govresearchgate.net
SARS-CoV-2-pseudotyped HIV-1 vector Human 293T cells Infection inhibited in a dose-dependent manner nih.gov
VSV-pseudotyped HIV-1 vector Human 293T cells No inhibition observed nih.gov
Ebola virus-pseudotyped MLV vector Human 293T cells Infection inhibited, confirming Gag-Pol independence nih.gov

Cellular and Mechanistic Aspects of this compound Action

The mechanism of action of this compound is closely tied to its physicochemical properties and specific interactions with viral components. It is described as a cell-impenetrable marine alkaloid, a characteristic that dictates its extracellular or endosomal site of action. nih.govnih.govmdpi.com Microscopic analysis has confirmed that the hydrophilic, sulfated compound is scarcely incorporated into the cell cytoplasm. nih.gov

In its action against Ebola virus, this compound exhibits a unique mechanism that distinguishes it from other sulfated polysaccharides like heparin and dextran (B179266) sulfate. nih.govnih.gov While heparin and dextran sulfate inhibit viral infection by suppressing the attachment of viral particles to the cell surface, this compound does not. nih.govresearchgate.net Instead, its antiviral action occurs after the virus has entered the cell via endocytosis. nih.govnih.gov

In silico structural analyses have provided insight into this mechanism, revealing a principal binding site for the compound within a specific cavity of the trimeric Ebola virus glycoprotein. nih.govnih.govmdpi.com This binding site is located near the receptor-binding site (NPC1-binding site) and the fusion loop. nih.govnih.govmdpi.com The binding to this cavity is enhanced in acidic conditions (pH 5.0), which mimics the environment within an endosome. nih.govnih.govmdpi.com This suggests that this compound acts by interfering with the necessary conformational changes in the viral glycoprotein that are triggered by the acidic environment of the endosome and are required for the fusion of the viral and endosomal membranes. nih.govnih.gov

For HIV-1, in addition to its well-documented inhibition of the intracellular integrase enzyme, evidence also points to an extracellular mechanism. nih.govnih.gov The compound's ability to suppress HIV-1 Env-mediated cell-cell fusion suggests it can interfere with the viral entry process before the virus even reaches the cytoplasm. mdpi.comnih.gov This dual mechanism, targeting both entry and integration, highlights its multifaceted antiviral profile.

Cell Permeability and Uptake Studies

The introduction of a sulfate group to the lamellarin scaffold, as seen in this compound, significantly impacts its ability to cross cell membranes. Studies have indicated that the sulfated derivatives of lamellarin α, including the 20-sulfate variant, exhibit very limited cell uptake capacity. nih.govresearchgate.net This characteristic is attributed to the hydrophilic nature of the sulfate group, which hinders passive diffusion across the lipid bilayer of the cell membrane. lshtm.ac.uk The poor cell permeability of this compound is a critical factor influencing its biological activity profile, particularly its cytotoxicity. nih.govresearchgate.net While it shows activity against extracellular targets or in cell-free systems, its effectiveness in whole-cell assays is often limited by its inability to reach intracellular targets. nih.govlshtm.ac.ukacs.orgnih.gov

Interaction with Cellular Components and Lack of Direct Cell Attachment Inhibition

Research has shown that while this compound can inhibit the infection of retroviral vectors pseudotyped with the envelope glycoproteins of Ebola virus and SARS-CoV-2, it does not function by directly blocking the attachment of these viral particles to the host cells. lshtm.ac.uk This is in contrast to other sulfated polysaccharides like heparin and dextran sulfate, which are known to suppress the cell attachment of vector particles. lshtm.ac.uk Instead, the antiviral action of this compound is thought to occur at a post-attachment stage, possibly during the conformational changes of the viral glycoproteins within the acidic environment of endosomes following endocytosis. lshtm.ac.uk

Computational analyses suggest that this compound binds to a specific cavity near the NPC1-binding site and fusion loop of the Ebola virus glycoprotein, a site distinct from the binding regions of heparin and dextran sulfate. lshtm.ac.uk This binding is reportedly enhanced at a lower pH, which is consistent with the conditions found in endosomes. lshtm.ac.uk Therefore, while it interacts with key viral components, its mechanism does not involve the initial tethering of the virus to the cell surface.

Comparative Cytotoxicity in Cell Lines Relative to Other Lamellarins

The cytotoxicity of this compound is notably lower compared to its non-sulfated counterparts and many other lamellarin derivatives. researchgate.netrsc.org This reduced cytotoxicity is directly linked to its poor cell permeability. nih.govresearchgate.net For instance, while lamellarin α itself shows moderate cytotoxicity with good cell line selectivity, the addition of a 20-sulfate group diminishes this activity. researchgate.netnih.gov

In studies comparing various lamellarins, compounds like lamellarin D, N, and others consistently demonstrate potent cytotoxic effects across a range of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range. nih.govsioc-journal.cn In contrast, this compound is significantly less toxic in cell culture, with a reported LD50 of 274 μM in HeLa cells, highlighting its favorable therapeutic index for antiviral applications where high concentrations can be used without causing significant cell death. rsc.org The lack of significant cytotoxic effect is a key feature that distinguishes this compound from many other members of the lamellarin family. nih.govresearchgate.net

Table 1: Comparative Cytotoxicity of Selected Lamellarins

Compound Cytotoxicity Profile Reference
This compound Low cytotoxicity (e.g., LD50 = 274 μM in HeLa cells) rsc.org
Lamellarin α Moderate cytotoxicity with good cell line selectivity researchgate.netnih.gov
Lamellarin D Potent cytotoxicity against a broad range of cancer cell lines nih.govnih.gov
Lamellarin N Significant cytotoxicity against a large panel of cancer cell lines sioc-journal.cnmdpi.com
Lamellarin H Potent cytotoxicity (e.g., LD50 = 5.7 μM in HeLa cells) rsc.org

Broader Biological Relevance of the Lamellarin Class

The lamellarin class of marine alkaloids encompasses a wide range of compounds that have garnered significant interest for their diverse and potent biological activities. nih.govnii.ac.jp These activities stem from their ability to interact with multiple cellular targets, leading to various physiological effects. nih.govnih.govresearchgate.net

Inhibition of Protein Kinases (e.g., cyclin-dependent kinases, dual-specificity tyrosine phosphorylation activated kinase 1A, casein kinase 1, glycogen (B147801) synthase kinase-3, PIM-1)

Several members of the lamellarin family have been identified as potent inhibitors of various protein kinases that are crucial for cell cycle regulation and signal transduction, and are often dysregulated in cancer. nih.govnih.govmdpi.com These include cyclin-dependent kinases (CDKs), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), casein kinase 1 (CK1), glycogen synthase kinase-3 (GSK-3), and PIM-1. nih.govnih.govmdpi.com

The inhibition of these kinases can contribute to the cytotoxic effects of lamellarins. nih.govnih.gov For example, DYRK1A is involved in regulating the balance between cell proliferation and differentiation, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases and cancer. tandfonline.com Lamellarin N, in particular, has shown potent inhibition of GSK-3. mdpi.com The structure-activity relationship within the lamellarin class reveals that minor chemical modifications can lead to significant differences in their kinase inhibitory profiles. nih.gov This suggests that the lamellarin scaffold can be optimized to develop more selective and potent kinase inhibitors. nih.govnih.gov

Topoisomerase I Inhibition

A primary and well-characterized mechanism of action for many cytotoxic lamellarins is the inhibition of topoisomerase I. nih.govmdpi.comvliz.be Topoisomerase I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. rsc.orgvliz.be Lamellarins, such as the prominent member lamellarin D, act as topoisomerase I poisons. nih.govvliz.be They intercalate into DNA and stabilize the covalent complex formed between topoisomerase I and DNA, which leads to the accumulation of DNA single-strand breaks that are converted into lethal double-strand breaks during DNA replication. rsc.orgvliz.be

The planar structure of the lamellarin core is crucial for DNA intercalation and subsequent topoisomerase I inhibition. vliz.be The cytotoxic potency of many lamellarins correlates well with their ability to inhibit this enzyme. nih.gov Interestingly, lamellarin D has also been shown to inhibit mitochondrial topoisomerase I, suggesting a dual targeting mechanism within the cell. nih.gov

Induction of Apoptotic Cell Death Pathways

The cytotoxic activity of many lamellarins is ultimately executed through the induction of apoptosis, or programmed cell death. mdpi.comaacrjournals.orgaacrjournals.org This process is triggered by the cellular damage caused by their various molecular interactions, including topoisomerase I inhibition and direct effects on mitochondria. nih.govmdpi.comaacrjournals.org

Lamellarins can activate the intrinsic, mitochondria-dependent apoptotic pathway. aacrjournals.org This involves the dissipation of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspases, which are the key executioners of apoptosis. aacrjournals.orgaacrjournals.org For instance, lamellarin D has been shown to directly target mitochondria, inducing the mitochondrial permeability transition (MPT) and promoting the release of pro-apoptotic factors. nih.govaacrjournals.org This direct mitochondrial effect can even induce apoptosis in cells that are resistant to other topoisomerase I inhibitors like camptothecin. nih.govaacrjournals.org The induction of apoptosis by lamellarins is a critical component of their anticancer potential. mdpi.comaacrjournals.org

Multidrug Resistance Reversal Activities

Lamellarin α 20-sulfate is a member of the lamellarin class of marine alkaloids, a group of compounds that have demonstrated the ability to counteract multidrug resistance (MDR) in cancer cells. nih.govmdpi.com MDR is a significant challenge in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump anticancer drugs out of the cell, reducing their efficacy. researchgate.netnih.govmdpi.com

While many lamellarins show cytotoxicity against cancer cells, some, including lamellarin I, have been identified as potent MDR modulators at non-toxic concentrations. nii.ac.jpmdpi.com These compounds can increase the effectiveness of conventional anticancer drugs such as doxorubicin (B1662922) and vinblastine (B1199706) by inhibiting the function of P-gp. nii.ac.jpmdpi.com This inhibition of the P-gp drug efflux pump leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cells. mdpi.com

Although direct studies focusing exclusively on the MDR reversal activity of lamellarin α 20-sulfate are less common than for other lamellarins like lamellarin D or I, the general activity of the lamellarin class suggests a potential role in overcoming drug resistance. nih.govmdpi.comscispace.com The mechanism for other lamellarins involves direct inhibition of P-gp-mediated drug efflux. nih.govmdpi.com For instance, lamellarin I has been shown to be a more potent MDR modulator than verapamil (B1683045) in a doxorubicin-resistant cell line. mdpi.com The structural features of lamellarins are thought to be crucial for their interaction with and inhibition of ABC transporters. mdpi.com It is important to note that while some lamellarins are potent MDR reversal agents, others are cytotoxic to MDR cancer cell lines, indicating a complex structure-activity relationship within this class of compounds. nii.ac.jpmdpi.com

Immunomodulatory Properties and Role as Host Defense Factors

Lamellarin α 20-sulfate is considered a potent host defense factor, particularly in invertebrates like ascidians (tunicates) from which it has been isolated. nih.govresearchgate.net These marine organisms lack adaptive immunity and rely on their innate immune system for protection against pathogens, including viruses. nih.govresearchgate.net It is believed that ascidians utilize lamellarin α 20-sulfate as a chemical defense mechanism to combat viral infections. nih.gov

Research has shown that lamellarin α 20-sulfate possesses broad-spectrum antiviral activities. nih.gov This compound is cell-impenetrable, meaning it does not need to enter the host cell to exert its antiviral effects. nih.govresearchgate.net Its mechanism of action is thought to be similar to that of sulfated polysaccharides, which are known to inhibit viral infection. nih.gov The sulfate group on lamellarin α 20-sulfate is critical for its antiviral activity. nih.govnih.gov

Research Methodologies and Experimental Models Employed

In Vitro Enzymatic Assays for Molecular Target Validation

Initial investigations into Lamellarin alpha 20-sulfate identified its potential as an inhibitor of HIV-1 integrase. acs.orgnih.govacs.org In vitro enzymatic assays were crucial in validating this molecular target. These assays demonstrated that the compound could inhibit the enzymatic activities of HIV-1 integrase, specifically affecting both the terminal cleavage and strand transfer processes with IC50 values of 16 µM and 22 µM, respectively. nih.gov

Further studies using deletion mutants of the integrase enzyme helped to map the site of action of this compound. acs.orgnih.govacs.org It was observed that while the compound could inhibit the isolated catalytic domain of the enzyme, the inhibition was weaker than that observed with the full-length integrase. acs.orgnih.govacs.org This suggests that this compound may bind to a site composed of multiple domains of the integrase protein. acs.orgnih.govacs.org The compound also demonstrated inhibitory activity against the integration of authentic HIV-1 replication intermediates isolated from infected cells in an in vitro setting. acs.orgnih.govacs.org

The critical role of the sulfate (B86663) group in this inhibitory activity has been highlighted. nih.govresearchgate.netmdpi.com Studies comparing sulfated and non-sulfated analogues of lamellarins revealed that the sulfate moiety is essential for the anti-HIV-1 integrase activity. nih.govresearchgate.netmdpi.com For instance, Lamellarin α, the non-sulfated counterpart, does not inhibit HIV-1 integrase. researchgate.netnih.gov

Cell-Based Assays for Antiviral Activity

To assess the antiviral efficacy of this compound in a more biologically relevant context, various cell-based assays have been utilized.

MAGI Indicator Cell Assay

The Multinuclear Activation of a Galactosidase Indicator (MAGI) cell assay was employed to test this compound against wild-type HIV. acs.orgnih.govacs.orgwikigenes.org This assay confirmed that the compound inhibits the early steps of HIV replication. acs.orgnih.govacs.orgwikigenes.org The MAGI assay relies on HeLa cells engineered to express CD4 and an HIV-1 LTR-driven β-galactosidase reporter gene. Upon HIV entry and Tat expression, the LTR is activated, leading to β-galactosidase production, which can be quantified to measure viral infection.

Pseudotyped Retroviral Vector Assays

To further delineate the target of this compound, researchers have used pseudotyped retroviral vectors. acs.orgnih.govnih.gov These vectors consist of a retroviral core, such as from HIV-1, packaged with envelope glycoproteins from different viruses. nih.gov

In one key study, an HIV-based retroviral vector was pseudotyped with a different viral envelope. acs.orgnih.gov this compound still exhibited inhibitory activity, indicating that the HIV envelope is not its sole target in cell culture. acs.orgnih.gov These single-round infection tests also helped to rule out any action against viral assembly or budding. acs.orgnih.gov

More recent research has expanded the use of pseudotyped vectors to investigate the activity of this compound against other enveloped RNA viruses, such as Ebola virus and SARS-CoV-2. nih.govlshtm.ac.uk The compound was found to inhibit the infection of retroviral vectors pseudotyped with the envelope glycoproteins of both Ebola virus and SARS-CoV-2. nih.govlshtm.ac.uk These experiments utilized human 293T cells, which were pretreated with the compound before being inoculated with the pseudotyped vectors. nih.govresearchgate.net The results showed a dose-dependent reduction in luciferase activity, indicating specific inhibition of viral entry mediated by these glycoproteins. nih.gov

Time-of-Addition Experiments

Time-of-addition experiments have been instrumental in pinpointing the specific stage of the viral life cycle that this compound targets. nih.govresearchgate.net In these experiments, the compound is added to cell cultures at different time points before, during, or after viral inoculation. nih.govresearchgate.net

When investigating its effect on Ebola virus-pseudotyped HIV-1 vector infection, it was found that the inhibitory effect was most pronounced when the compound was present during and after viral inoculation. nih.govresearchgate.net Pre-treatment of cells followed by washing away the compound before infection did not result in significant inhibition. nih.gov This suggests that this compound acts directly on the virus or during the entry process, rather than by altering the host cells. nih.gov These findings support the hypothesis that the compound's final action against the Ebola virus occurs after endocytosis, potentially interfering with conformational changes in the viral glycoprotein (B1211001) within the acidic environment of the endosome. nih.govdntb.gov.ua

Structural Biology Techniques for Protein-Ligand Complex Analysis

Structural biology techniques are essential for understanding the atomic-level interactions between a drug and its target protein. researchcorridor.org While specific X-ray crystallography or NMR spectroscopy data for a this compound-protein complex is not detailed in the provided search results, the importance of these techniques in rational drug design is well-established. researchcorridor.orgnih.gov Such methods provide a three-dimensional blueprint that can guide the optimization of lead compounds. researchcorridor.org

Computational Chemistry and Molecular Modeling

Computational approaches, including molecular docking and molecular dynamics simulations, have been employed to predict and analyze the binding of this compound to its viral targets. nih.govlshtm.ac.uk

In silico structural analyses of the trimeric glycoprotein of the Ebola virus revealed a potential binding site for this compound. nih.govdntb.gov.ua This binding site is a previously unappreciated cavity located near the NPC1-binding site and the fusion loop. nih.govdntb.gov.ua Docking simulations suggested that the binding of the compound to this cavity is enhanced at a lower pH (pH 5.0), which mimics the acidic environment of the endosome. nih.govdntb.gov.ua These computational findings align with the results from the time-of-addition experiments, suggesting a mechanism of action that occurs post-entry. nih.gov

Molecular modeling has also been used to compare the binding of this compound with other compounds, such as heparin and dextran (B179266) sulfate. nih.govdntb.gov.ua While the latter two were found to have dispersed binding sites across the glycoprotein, the principal binding site for this compound was confined to the specific cavity. nih.govdntb.gov.ua

The following table provides a summary of the inhibitory concentrations of this compound determined through various assays.

Assay Target IC50 Value
In Vitro Enzymatic AssayHIV-1 Integrase (Terminal Cleavage)16 µM
In Vitro Enzymatic AssayHIV-1 Integrase (Strand Transfer)22 µM
Cell CultureHIV-1 Virus8 µM

Conclusion and Future Perspectives in Academic Research

Recapitulation of the Distinct Academic Contributions of Lamellarin Alpha 20-Sulfate Research

Research into this compound has made several significant contributions to the fields of medicinal chemistry and virology. Initially identified as a selective inhibitor of HIV-1 integrase, it demonstrated a favorable therapeutic index and was active against the HIV-1 virus in cell cultures. acs.orgnih.gov This discovery positioned this compound as a member of a new class of compounds with potential for development as clinically useful integrase inhibitors. acs.orgnih.gov

Further studies revealed that the sulfate (B86663) group is crucial for its anti-HIV-1 activity. mdpi.com Subsequent research expanded its known antiviral spectrum, showing its efficacy against other enveloped RNA viruses that utilize endocytosis for infection, such as the Ebola virus and SARS-CoV-2. nih.govnih.gov A key finding was that this compound's antiviral action is independent of retrovirus Gag-Pol proteins and is effective against viral vectors pseudotyped with the envelope glycoproteins of these viruses. nih.gov This suggests a broad-spectrum antiviral potential.

The academic exploration of this compound has also shed light on the structure-activity relationships within the lamellarin class of alkaloids. Comparative studies with its analogues, such as lamellarin alpha and lamellarin H, have highlighted the critical role of the sulfate moiety in conferring selective HIV-1 integrase inhibition. nih.govresearchgate.net For instance, lamellarin alpha lacks integrase inhibitory activity, while lamellarin H, a more potent inhibitor, lacks the necessary specificity for medicinal use. nih.govresearchgate.net

Prospects for Further Investigation into its Unique Antiviral Mechanisms

The antiviral mechanism of this compound is notably distinct. Unlike many antiviral agents, it is a cell-impenetrable molecule. nih.govnih.gov Its mode of action against viruses like Ebola and SARS-CoV-2 is not by preventing the attachment of viral particles to cells. nih.gov Instead, it is believed to act at a post-entry stage, specifically by inhibiting the conformational changes in viral glycoproteins that are necessary for membrane fusion within the acidic environment of endosomes. nih.govnih.gov

In silico structural analyses have identified a potential binding site for this compound on the trimeric glycoprotein (B1211001) of the Ebola virus. nih.gov This binding site is a previously unappreciated cavity near the NPC1-binding site and the fusion loop, and binding is enhanced at a lower pH, consistent with the endosomal environment. nih.gov This unique mechanism of inhibiting conformational changes presents a promising avenue for further research. nih.gov

Future investigations could focus on:

Detailed structural studies: High-resolution structural data of this compound in complex with viral glycoproteins would provide a more precise understanding of the molecular interactions.

Elucidation of the full spectrum of antiviral activity: Screening against a wider range of enveloped viruses that rely on endosomal entry could reveal the breadth of its antiviral potential.

Investigating the role of the sulfate group: Further studies are needed to fully understand how the sulfate group contributes to the specific inhibition of glycoprotein conformational changes.

Opportunities for Rational Design of Novel Bioactive Compounds Based on the this compound Scaffold

The lamellarin scaffold provides a versatile platform for the rational design of new bioactive compounds. The extensive research on this compound and its analogues has established clear structure-activity relationships, which are crucial for guiding the design of novel derivatives with improved potency and selectivity. mdpi.comnih.govresearchgate.net

Key opportunities for rational design include:

Modification of the sulfate group: While essential for activity, modifications to the sulfate group or its replacement with other charged moieties could lead to compounds with altered pharmacokinetic properties or enhanced target engagement.

Substitution on the aromatic rings: The pentacyclic framework of lamellarin offers multiple sites for substitution. Introducing different functional groups on the aromatic rings could modulate the compound's electronic properties and its interactions with target proteins.

Synthesis of simplified analogues: Creating simplified versions of the lamellarin scaffold that retain the key pharmacophoric features could lead to compounds that are easier to synthesize and have improved drug-like properties.

The development of synthetic methodologies has made it possible to create a variety of lamellarin analogues, including those with different sulfation patterns, such as lamellarin α 13-sulfate and lamellarin α 13,20-disulfate. mdpi.comnih.gov These synthetic efforts are critical for exploring the chemical space around the lamellarin scaffold and identifying new lead compounds.

Integration of Advanced Synthetic Methodologies with Biological Screening for Academic Discovery

The synergy between advanced synthetic methodologies and high-throughput biological screening is a powerful engine for academic discovery in the context of lamellarin research. The total synthesis of this compound and its analogues has been a significant achievement, enabling the exploration of their biological activities. mdpi.comnih.govmdpi.com

Modern synthetic strategies, such as those employing Suzuki cross-coupling reactions, have provided efficient routes to the lamellarin core structure. mdpi.com These methods allow for the systematic variation of substituents on the scaffold, generating libraries of compounds for biological evaluation.

The integration of these synthetic efforts with robust biological screening assays is essential for:

Rapidly assessing the antiviral and cytotoxic profiles of newly synthesized analogues.

Identifying compounds with improved potency and selectivity against specific viral targets.

Elucidating detailed structure-activity relationships to guide the next round of rational design and synthesis.

This iterative process of design, synthesis, and testing is fundamental to accelerating the discovery of novel bioactive compounds derived from the this compound scaffold. scispace.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.